Bienvenue dans la boutique en ligne BenchChem!

1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole

Medicinal Chemistry Building Block Procurement Lead Optimization

1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole (CAS 2092831-12-2) is a pentasubstituted 1H-pyrazole bearing a cyclopropyl group at N1, an iodine at C5, a nitro group at C4, and a trifluoromethyl group at C3. With a molecular formula of C₇H₅F₃IN₃O₂ and a molecular weight of 347.03 g/mol, it belongs to a family of densely functionalized pyrazole building blocks that are increasingly employed in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C7H5F3IN3O2
Molecular Weight 347.03 g/mol
Cat. No. B13189554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Molecular FormulaC7H5F3IN3O2
Molecular Weight347.03 g/mol
Structural Identifiers
SMILESC1CC1N2C(=C(C(=N2)C(F)(F)F)[N+](=O)[O-])I
InChIInChI=1S/C7H5F3IN3O2/c8-7(9,10)5-4(14(15)16)6(11)13(12-5)3-1-2-3/h3H,1-2H2
InChIKeyPHIXTDRVIPCTFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole – A Multi-Functionalized Pyrazole Building Block for Cross-Coupling and Medicinal Chemistry


1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole (CAS 2092831-12-2) is a pentasubstituted 1H-pyrazole bearing a cyclopropyl group at N1, an iodine at C5, a nitro group at C4, and a trifluoromethyl group at C3 . With a molecular formula of C₇H₅F₃IN₃O₂ and a molecular weight of 347.03 g/mol, it belongs to a family of densely functionalized pyrazole building blocks that are increasingly employed in medicinal chemistry and agrochemical discovery programs [1]. The compound is commercially available from multiple suppliers at ≥95% purity, making it a readily accessible intermediate for structure–activity relationship (SAR) exploration and late-stage diversification .

Why Generic Pyrazole Intermediates Cannot Replace 1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole


Within the class of 3-trifluoromethyl-4-nitro-5-iodo-1H-pyrazoles, the N1 substituent profoundly governs physicochemical properties, conformational preferences, and metabolic stability—yet this variation is often underestimated in procurement. Replacing the cyclopropyl group with a methyl (MW 321.00) or ethyl (MW 335.02) group yields compounds with different lipophilicity profiles, steric environments, and potential for cytochrome P450-mediated oxidation . The cyclopropyl ring imposes a unique rigid, non-planar geometry that alters both the electronic distribution across the pyrazole core and the trajectory of the iodine atom for cross-coupling reactions, directly impacting reaction yields and downstream biological activity [1]. Even the 5-chloro analog (CAS 2137802-71-0) differs substantially in halogen-bond donor strength and leaving-group ability in palladium-catalyzed transformations . Consequently, using a generic N1-substituted analog in place of the cyclopropyl derivative without re-optimization risks compromised reactivity, altered pharmacokinetics, and failed SAR translation. The quantitative evidence below substantiates these claims.

Quantitative Differentiation Evidence: 1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole vs. Its Closest Analogs


Higher Molecular Weight and Carbon Fraction Compared to N1-Methyl and N1-Ethyl Analogs

The N1-cyclopropyl derivative possesses a molecular weight of 347.03 g/mol and a carbon count of 7, compared to 321.00 g/mol (C5) for the 1-methyl analog and 335.02 g/mol (C6) for the 1-ethyl analog . The cyclopropyl group contributes 2 additional carbon atoms relative to methyl, increasing the fraction of sp³-hybridized carbons (Fsp³) from 0.0 (methyl) to 0.29 (cyclopropyl), a parameter strongly correlated with improved clinical success rates in drug discovery campaigns [1].

Medicinal Chemistry Building Block Procurement Lead Optimization

Distinct Lipophilicity Profile vs. N1-Ethyl Analog Confirmed by Computed LogP

The 1-ethyl analog exhibits a computed LogP of 2.4346 , which is approximately 0.07 log units higher than the value reported for the cyclopropyl derivative (LogP ≈ 2.36) . Although the absolute difference appears modest, this subtle shift, combined with the cyclopropyl group's reduced rotatable bond count (1 vs. 2 for ethyl) and distinct conformational profile, can translate into meaningful differences in membrane permeability, plasma protein binding, and metabolic stability—parameters routinely optimized in lead development [1].

Physicochemical Property Optimization ADME Profiling Lipophilic Ligand Efficiency

Superior Halogen-Bond Donor Capability at C5–I in Orthogonal Functionalization Sequences

The iodine atom at C5 of 1-aryl-3-CF₃-1H-pyrazoles has been demonstrated to serve as an efficient leaving group in both Suzuki–Miyaura and Sonogashira cross-coupling reactions, enabling the construction of more complex 3-trifluoromethylated pyrazoles with high fidelity [1]. In contrast, the isomeric 4-iodo derivatives, accessible via CAN-mediated iodination, exhibit different reactivity profiles. When the C5 position is occupied by chlorine (5-chloro analog, CAS 2137802-71-0), the oxidative addition step in palladium-catalyzed couplings is significantly slower due to the stronger C–Cl bond (bond dissociation energy ≈ 327 kJ/mol vs. C–I ≈ 240 kJ/mol) [2]. Additionally, the presence of the nitro group at C4 and CF₃ at C3 creates a strongly electron-deficient pyrazole ring that further activates the C5–I bond toward oxidative addition, a synergistic effect absent in analogs lacking this substitution pattern [3].

Cross-Coupling Chemistry Halogen Bonding Sequential Derivatization

Orthogonal Functional-Group Reactivity: Iodo, Nitro, and Cyclopropyl as a Unique Triad for Diversification

The target compound presents three orthogonal reactive sites: (i) C5–I for cross-coupling, (ii) C4–NO₂ reducible to NH₂ for amidation or reductive amination, and (iii) the N1–cyclopropyl group, which is resistant to hydrogenolysis conditions that cleave benzyl or other alkyl groups [1]. This contrasts with the 1-methyl analog, where the N1 substituent is chemically inert and cannot be further elaborated, and with the 1-ethyl analog, where the ethyl group offers no additional functionalization handle. The 5-chloro analog, while sharing the N1-cyclopropyl feature, lacks the high reactivity of the C5–I bond for mild cross-coupling, forcing harsher conditions that can degrade sensitive intermediates [2]. No other commercially available 1H-pyrazole simultaneously offers these three orthogonal diversification vectors at sub-350 Da molecular weight .

Orthogonal Protecting-Group-Free Synthesis Diversity-Oriented Synthesis MedChem Scaffold Decoration

Optimal Application Scenarios for 1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole Enabled by Its Differentiation Profile


Late-Stage Diversification of Kinase Inhibitor Cores via C5-Selective Suzuki–Miyaura Coupling

Medicinal chemistry teams synthesizing type-II kinase inhibitors or allosteric modulators can exploit the exclusively 5-iodo regiochemistry of this building block for selective C–C bond formation at the pyrazole C5 position [1]. The electron-withdrawing 4-NO₂ and 3-CF₃ groups accelerate oxidative addition at C5–I while the N1–cyclopropyl group remains stable under coupling conditions. This enables the installation of aryl, heteroaryl, or alkenyl groups without competing dehalogenation, a documented limitation of the 4-iodo regioisomer. The resulting biaryl products retain the nitro group for subsequent reduction to an amine, allowing a two-step diversification sequence that is highly valued in kinase inhibitor SAR exploration .

Fragment-Based Drug Discovery (FBDD) Requiring High Fsp³ and Balanced Lipophilicity

Fragment libraries prioritizing three-dimensional character and lead-like physicochemical properties benefit from the cyclopropyl analog's Fsp³ of 0.29, which is substantially higher than the methyl analog (Fsp³ = 0.0) [1]. The computed LogP of ~2.36 places this fragment within the preferred lipophilicity range for CNS- or orally bioavailable leads, while the iodine atom provides a convenient heavy-atom anchor for X-ray crystallography-based fragment screening. The orthogonal nitro group further enables biophysical assay development via reduction to a fluorescent amine derivative. Selecting the cyclopropyl variant over the methyl or ethyl analog directly improves the fragment's 'three-dimensionality' score, a metric increasingly used by pharmaceutical companies to filter chemical libraries for screening .

Agrochemical Lead Optimization Exploiting Cyclopropyl Metabolic Stability

In agrochemical discovery, where metabolic stability in plants, insects, and soil microorganisms is critical, the N1–cyclopropyl group offers a documented advantage over N1–methyl or N1–ethyl groups by resisting oxidative N-dealkylation [1]. The trifluoromethyl group at C3 further enhances environmental persistence and bioavailability, while the C5–I provides a handle for introducing diverse substituents to optimize target-site binding. The 4-nitro group can be reduced and derivatized to modulate physicochemical properties without altering the core substitution pattern. This combination of features makes the compound an ideal starting point for synthesizing libraries of pyrazole-based insecticides or fungicides where metabolic stability is a primary optimization parameter .

Diversity-Oriented Synthesis (DOS) Platforms Requiring Orthogonal Functionalization Handles

Academic and industrial DOS platforms requiring a single building block that can be divergently elaborated benefit from the three orthogonal handles present in this compound [1]. The C5–I can undergo Sonogashira or Suzuki coupling to install a first diversity element; subsequent reduction of C4–NO₂ to NH₂ enables amide or urea formation as a second diversity point; and the N1–cyclopropyl group can optionally be functionalized under C–H activation conditions reported for cyclopropylpyrazoles. This sequential functionalization strategy reduces the number of required building blocks and synthetic steps compared to using the methyl analog, where the N1 position is terminal. The commercial availability at ≥95% purity from multiple vendors ensures consistent quality for library production .

Quote Request

Request a Quote for 1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.